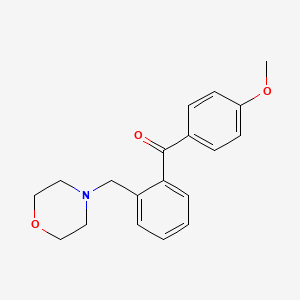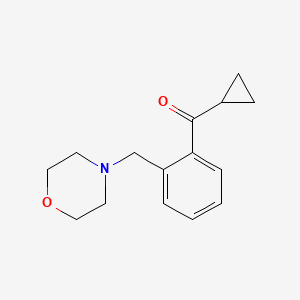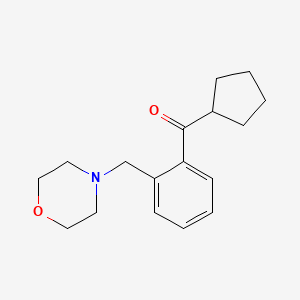![molecular formula C16H21NO3 B1327312 Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898755-53-8](/img/structure/B1327312.png)
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as β-lactam rings and ethyl carboxylate groups, which are relevant to the analysis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, indicating the potential pharmacological importance of such compounds . Additionally, the synthesis of ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate and its comparison with other β-lactam products suggests a variety of synthetic routes and transformations that could be relevant to the synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from different azetidinone derivatives. For example, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives starts from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating the use of pyrroline as a key intermediate . In another study, the synthesis of ethyl 3-methyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate from 4-methylthioazetidin-2-one demonstrates the versatility of azetidinone derivatives in synthesizing complex bicyclic structures . These synthetic strategies could potentially be adapted for the synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, which revealed intramolecular hydrogen bonds contributing to structural stability and π-π interactions . These findings suggest that similar intramolecular interactions could be present in Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate, affecting its molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of β-lactam derivatives is of particular interest due to their potential pharmacological applications. The papers describe reactions involving azetidinone derivatives, such as the reaction of 4-acetoxyazetidin-2-one with ethyl α-diazoacetoacetate, which yielded ethyl 2-(4-acetoxy-2-oxoazetidinyl)-3-oxobutyrate as the major β-lactam product . This indicates that azetidinone derivatives can undergo reactions with diazo compounds to form new β-lactam structures, which could be relevant to the chemical reactivity of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate are not directly discussed, the properties of structurally similar compounds can provide insights. For example, the crystallization of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate in the triclinic crystal system indicates the solid-state properties of such compounds . Additionally, the evaluation of antimalarial and antimicrobial activities suggests that these compounds may possess significant biological properties, which could also be true for Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate .
Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation
- Hydrogenation Processes : Ethyl 4-R-2,4-dioxobutyrates (R = phenyl, 2-furyl) are hydrogenated using palladium black and a Pt/Al2O3 catalyst modified with cinchonidine. The main product is ethyl 4-R-2-hydroxy-4-oxobutyrate. Optimum conditions for forming ethyl 2-hydroxy-4-phenylbutyrate were established, highlighting the compound's significance in hydrogenation reactions (Slavinska et al., 2006).
Synthesis of Derivatives
- Synthesis of Pyrazole Derivatives : Synthesis methods involving ethyl 4-R-2,4-dioxobutyrate derivatives lead to the creation of various compounds like ethyl 3-methyl-7-oxo-4-oxa-1-azobicylco[3.2.0]-hept-2-ene-2-carboxylate, demonstrating its role in the development of chemically diverse structures (Brooks et al., 1981).
Antimicrobial Properties
- Evaluating Antimicrobial Efficacy : Compounds like ethyl 2-arylhydrazono-3-oxobutyrate have been synthesized and evaluated for antimicrobial properties against various bacterial and fungal strains, indicating the compound's relevance in antimicrobial research (Kucukguzel et al., 1999).
Enzyme-Catalyzed Synthesis
- Optically Active Compounds : Utilizing microbial cells, ethyl 4-phenyl-4-oxobutyrate is reduced to its optically active form, ethyl 4-phenyl-4-hydroxybutyrate, using enzymes. This highlights the potential for producing pharmaceutical intermediates and chiral building blocks (Xia et al., 2013).
Improved Synthesis Techniques
- Enhancing Synthesis Methods : Research on ethyl 4-oxo-4H-pyran-2,5-dicarboxylate, derived from ethyl 2-(dimethylamino)methylene-3-oxobutanoate, reveals improved synthesis techniques for related compounds, contributing to the advancement of chemical synthesis processes (Obydennov et al., 2013).
Biosynthesis Studies
- Investigating Biosynthesis Pathways : Studies involving ethyl 4-oxobutyrate reveal insights into the biosynthesis of various compounds in simulated environments, providing a deeper understanding of biochemical pathways (Fagan et al., 1981).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOPTVWUCKWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643737 |
Source


|
| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate | |
CAS RN |
898755-53-8 |
Source


|
| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














